2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- is a specific compound within the benzodiazepine class, known for its structural and pharmacological significance. This compound is characterized by a benzodiazepine ring system, which is a fused bicyclic structure comprising a benzene ring and a diazepine ring. The presence of an amino group at the third position and a phenyl group at the fifth position contributes to its unique properties and potential biological activities.
This compound can be synthesized through various chemical methods, as detailed in multiple studies. Notably, research has focused on its potential anticonvulsant properties and other pharmacological activities. The compound's chemical identity is confirmed by its CAS number, 253135-95-4, and it has been studied extensively in the context of medicinal chemistry.
2H-1,4-Benzodiazepin-2-one derivatives are classified under the broader category of benzodiazepines, which are known for their psychoactive effects. They are primarily recognized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
The synthesis of 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl- can be achieved through various organic reactions. One notable method involves the Pd-catalyzed cross-coupling reaction of imidoyl chlorides with organoboronic acids to yield 1,3-dihydro derivatives . Another approach includes the synthesis of azomethine derivatives that demonstrate anticonvulsant activity .
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, the reaction can be performed under inert atmosphere conditions to prevent oxidation or degradation of sensitive intermediates.
The molecular formula for 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl- is . The structure features:
The compound's molecular weight is approximately 253.28 g/mol. Its structural representation highlights the stereochemistry at the third position, which is crucial for its biological activity.
The compound participates in various chemical reactions typical of benzodiazepines. These include:
These reactions are essential for modifying the compound to enhance its pharmacological profile or to explore new therapeutic applications.
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity.
The mechanism of action for 2H-1,4-Benzodiazepin-2-one derivatives primarily involves their interaction with the gamma-aminobutyric acid (GABA) receptor system. Specifically:
Studies have shown that certain derivatives exhibit significant anticonvulsant activity in animal models , indicating their potential therapeutic use in treating epilepsy and related disorders.
2H-1,4-Benzodiazepin-2-one exhibits physical characteristics such as:
Chemical analyses reveal that the compound is soluble in organic solvents like ethanol but has limited solubility in water. Its stability can vary depending on pH and temperature conditions.
The (3S)-3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibits a defined absolute configuration at the C3 position, establishing a stereogenic center critical to its biological interactions. The compound's molecular framework features a seven-membered diazepine ring fused to a benzene moiety, with a phenyl substituent at the C5 position and an amino group at the C3 position. The (3S) designation indicates that the amine substituent occupies the pro-S position relative to the molecular plane, creating a tetrahedral geometry with distinct spatial orientation [2] [4]. This stereochemistry arises from the compound's synthesis pathway, which often involves chiral resolution techniques or asymmetric synthesis to isolate the pharmacologically relevant (3S)-enantiomer from its racemic mixture [2].
The enantiomeric purity of this stereoisomer holds profound significance in neuropharmacological contexts. Research indicates that the (3S) configuration aligns with the stereochemical preferences of benzodiazepine receptors in the central nervous system, enabling optimal molecular recognition. The compound serves as a synthetic precursor to enantiomerically pure bioactive molecules, including α-amino acids and other benzodiazepine derivatives with improved therapeutic profiles [6]. Analytical differentiation of the enantiomers is typically achieved through chiral chromatography or nuclear magnetic resonance spectroscopy using chiral shift reagents, confirming the compound's enantiomeric excess (e.e.) of ≥98% in pharmacologically relevant preparations [3] [4].
Table 1: Characterization Data for (3S)-3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Property | Specification |
---|---|
Molecular Formula | C₁₅H₁₃N₃O |
Molecular Weight | 251.28 g/mol |
CAS Number (Enantiopure) | 253135-95-4 |
Specific Rotation | Not reported in search results |
Chiral Purity Methods | Chiral HPLC, enzymatic resolution |
Appearance | White to light yellow crystalline powder |
The 1,4-benzodiazepine core of (3S)-3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one demonstrates significant conformational flexibility, oscillating between boat-like and chair-like conformations in solution. Nuclear magnetic resonance studies reveal that the diazepine ring exists in a shallow boat conformation in the solid state, while adopting more flexible structures in polar solvents [6]. This dynamic behavior directly influences the molecule's presentation of pharmacophoric elements—particularly the orientation of the C3 amino group and the C5 phenyl ring relative to the fused aromatic system. Temperature-dependent NMR analyses indicate increased conformational rigidity at lower temperatures (0–8°C), aligning with recommended storage conditions to maintain stereochemical integrity [3].
Metal complexation studies provide exceptional insight into conformational preferences. When coordinated to Zn(II) ions, the benzodiazepine core undergoes significant structural reorganization. X-ray crystallographic data demonstrates that zinc coordination occurs through the pyridyl nitrogen (when present) and the carbonyl oxygen, forcing the diazepine ring into a flattened boat conformation optimal for metal binding [6]. This metal-induced conformational locking enhances the compound's axial chirality and stabilizes the (3S) configuration. Similarly, palladium(II) complexes exhibit square-planar geometry that constrains the benzodiazepine ring system, reducing its conformational flexibility. These metal-coordinated states may serve as models for understanding the compound's binding to biological targets, where conformational restriction often accompanies receptor interaction [6].
Solvent polarity significantly impacts the compound's conformational equilibrium. In aprotic solvents (e.g., chloroform), intramolecular hydrogen bonding between the C3 amino group and the C2 carbonyl oxygen stabilizes a folded conformation. This interaction diminishes in protic solvents like methanol, where solvent molecules compete for hydrogen bonding, resulting in a more extended molecular architecture. The protonation state further modulates these dynamics; the C3 amino group (predicted pKa 12.14 ± 0.70) can undergo protonation in acidic environments, eliminating the intramolecular hydrogen bond and increasing molecular flexibility [2].
The stereospecificity of (3S)-3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one manifests dramatically in receptor binding interactions, with the (3S) enantiomer demonstrating superior affinity for biological targets compared to its (3R) counterpart. Microsomal binding studies reveal that (S)-enantiomers of benzodiazepine derivatives bind to cytochrome P450 enzymes with dissociation constants (Ks) of 0.01–0.018 mmol/L, approximately 3-10 times tighter than their (R)-counterparts (Ks = 0.036–0.12 mmol/L) [5]. This stereochemical preference extends to central benzodiazepine receptors, where the spatial orientation of the C3 substituent determines complementarity with the receptor binding pocket.
The molecular basis for this discrimination resides in the three-dimensional presentation of pharmacophoric elements. Docking simulations suggest that the (3S) configuration positions the amino group toward a subpocket featuring acidic residues in the GABAA receptor, facilitating ionic interactions. Conversely, the (3R) enantiomer orients the amino group away from this complementary region, reducing binding affinity [7]. This stereochemical preference explains the compound's role as an intermediate for anxiolytic pharmaceuticals, where enantiopurity directly correlates with therapeutic efficacy [3] [6].
Table 2: Comparative Binding Parameters of Benzodiazepine Enantiomers
Configuration | Target System | Binding Constant (Ks) | Interaction Type |
---|---|---|---|
(3S) | Liver Microsomal Cytochrome | 0.01–0.018 mmol/L | Substrate binding |
(3R) | Liver Microsomal Cytochrome | 0.036–0.12 mmol/L | Ligand-type interaction |
(3S) | Central BZ Receptors | Not reported in search results | High-affinity competitive |
(3R) | Central BZ Receptors | Not reported in search results | Weak/non-competitive |
The metabolic fate of these enantiomers further demonstrates their biological differentiation. Hepatic microsomes exhibit stereoselective metabolism toward (3S)-configured benzodiazepines, preferentially oxygenating the phenyl ring at the para position. This stereospecific biotransformation generates metabolites with distinct pharmacological profiles compared to those derived from the (3R) enantiomer [5]. Such metabolic differences underscore the importance of enantiomeric purity in pharmaceutical development, as racemic mixtures would yield unpredictable metabolic outcomes and potentially variable therapeutic effects.
The compound's chiral center remains configurationally stable under physiological conditions, resisting racemization even during extended receptor binding. This stability stems from the absence of acidic protons at the C3 position and the relatively high energy barrier (approximately 25 kcal/mol) for pyramidal inversion of the amino group. Consequently, the (3S) configuration maintains its structural integrity during biological interactions, ensuring consistent target engagement [4] [6].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: